molecular formula C16H16F3N7O2S B2642989 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine CAS No. 1058457-24-1

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine

Cat. No.: B2642989
CAS No.: 1058457-24-1
M. Wt: 427.41
InChI Key: WBIQAJCGSNYVFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyrimidine Research

The triazolopyrimidine scaffold emerged as a chemically versatile framework in the late 20th century, with early work focusing on its synthesis as a purine isostere. Initial studies in the 1980s explored its potential in agrochemicals, but by the 2000s, medicinal chemists recognized its utility in drug discovery due to its ability to mimic nucleobases while offering enhanced metabolic stability. A pivotal advancement occurred in 2016 when triazolopyrimidine-quinoline hybrids demonstrated nanomolar acetylcholinesterase inhibition, validating their relevance in neurological drug design. The incorporation of piperazine moieties, as seen in compounds like 1-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine , represents a strategic evolution to optimize pharmacokinetic properties and target engagement.

Significance in Medicinal Chemistry Research

Triazolopyrimidine-piperazine hybrids occupy a critical niche in modern drug development due to three key attributes:

  • Structural plasticity : The triazolopyrimidine core permits regioselective modifications at positions 3, 5, and 7, enabling fine-tuning of electronic and steric properties.
  • Dual pharmacophore capacity : The piperazine sulfonyl group introduces hydrogen-bond acceptor/donor sites while modulating solubility, as demonstrated in antimalarial analogs showing IC~50~ values <100 nM against Plasmodium falciparum.
  • Target diversity : These hybrids interact with purinergic receptors, kinase ATP-binding pockets, and neurotransmitter transporters, as evidenced by their applications in pain management (P2X3 antagonism), Alzheimer's disease therapeutics, and antiparasitic agents.

Classification within Heterocyclic Compound Libraries

The compound 1-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine belongs to a structurally distinct subclass characterized by:

Feature Structural Impact Example in Target Compound
Triazolo[4,5-d]pyrimidine Planar aromatic system with H-bond donors 3-methyl substitution enhances metabolic stability
Piperazine sulfonamide Conformational flexibility + acidity tuning Trifluoromethyl group boosts membrane permeability
Hybrid connectivity Spacer-free linkage for optimal topology Direct C-N bond between heterocycles

This classification places it among advanced-generation hybrids that combine isosteric mimicry (triazolopyrimidine) with pharmacokinetic enhancers (piperazine sulfonamide).

Current Research Landscape and Objectives

Recent advances (2023–2025) focus on three domains:

  • Targeted protein degradation : Exploiting the triazolopyrimidine core's ability to recruit E3 ubiquitin ligases, as seen in PROTAC candidates for kinase inhibition.
  • Multitarget drug design : Leveraging the piperazine sulfonyl group's promiscuity to address complex diseases, with dual P2X3/AChE inhibitors entering preclinical trials.
  • Synthetic methodology : Flow chemistry approaches now enable gram-scale production of triazolopyrimidine-piperazine hybrids, reducing reaction times from 48h to <6h.

Critical knowledge gaps being addressed include:

  • The role of 3-methyl substitution in circumventing P-glycoprotein efflux
  • Impact of trifluoromethyl orientation on target residence time (meta vs. para substitution)
  • Predictive models for hybrid conformational states in aqueous vs. membrane environments

Properties

IUPAC Name

3-methyl-7-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N7O2S/c1-24-14-13(22-23-24)15(21-10-20-14)25-6-8-26(9-7-25)29(27,28)12-5-3-2-4-11(12)16(17,18)19/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQAJCGSNYVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines or alcohols.

Scientific Research Applications

1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues of Triazolo-Pyrimidine Derivatives

Key Observations
  • Substituent Impact on Activity: The 3-methyl group in the target compound contrasts with bulkier substituents (e.g., quinolin-6-ylmethyl in PF-04217903), which may reduce steric hindrance and broaden kinase selectivity . Compounds with chloropyridinylmethyl substituents (Chen et al., 2008) exhibit weaker bioactivity, suggesting that aromatic sulfonamide groups (as in the target) are critical for potency .

Pharmacokinetic and Selectivity Profiles

  • Selectivity : PF-04217903’s selectivity for c-MET is attributed to its unique binding mode, while the target compound’s smaller 3-methyl group may permit off-target interactions .
  • Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, similar to the methanesulfonyl group in derivatives .

Biological Activity

The compound 1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anti-cancer, antibacterial, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H16F3N5O2S
  • Molecular Weight : 393.38 g/mol

Anti-Cancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anti-cancer properties. For instance:

  • Case Study : A series of urea derivatives tested against various human cancer cell lines showed promising results. Compounds with similar trifluoromethyl and sulfonyl groups demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin. For example, one compound exhibited an IC50 of 22.4 μM against the PACA2 cell line compared to Doxorubicin's IC50 of 52.1 μM .
CompoundCell LineIC50 (μM)Reference
Compound 8PACA222.4
DoxorubicinPACA252.1

Antibacterial Activity

The antibacterial properties of related triazole derivatives have also been explored:

  • Research Findings : Compounds structurally related to the target compound were tested against various bacteria. The minimum inhibitory concentrations (MICs) indicated strong antibacterial activity against strains like E. coli and C. albicans, with some compounds achieving MIC values as low as 4.88 µg/mL .
CompoundBacteriaMIC (µg/mL)
Compound 8E. coli4.88
Compound 9C. albicans5.00

Enzyme Inhibition

The compound's potential as a phosphodiesterase (PDE) inhibitor has been of particular interest due to the therapeutic implications in cardiovascular diseases and cancer:

  • Mechanistic Insights : PDE inhibitors have shown to enhance nitric oxide signaling pathways, leading to vasodilation and improved blood flow in preclinical models . Additionally, they may increase sensitivity to chemotherapeutic agents in cancer treatment by modulating cellular signaling pathways.

Structure-Activity Relationship (SAR)

The presence of specific functional groups such as trifluoromethyl and sulfonyl has been linked to enhanced biological activity:

  • Research Insights : Studies have shown that the trifluoromethyl group significantly affects the lipophilicity and metabolic stability of compounds, which can enhance their pharmacokinetic profiles . The sulfonyl group has been associated with increased binding affinity to biological targets.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a triazole-fused pyrimidine core, a 3-methyl group on the triazole ring, and a piperazine moiety substituted with a 2-(trifluoromethyl)benzenesulfonyl group. The triazole-pyrimidine core provides π-π stacking potential for biological interactions, while the sulfonyl group enhances electrophilicity and solubility in polar solvents . The trifluoromethyl group increases metabolic stability and lipophilicity, which can affect membrane permeability .

Q. What are common synthetic routes for this compound?

Synthesis typically involves multi-step protocols:

  • Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidines with triazole precursors under reflux in DMF or dichloromethane .
  • Step 2: Functionalization of the piperazine ring via nucleophilic substitution using 2-(trifluoromethyl)benzenesulfonyl chloride, often requiring base catalysis (e.g., K₂CO₃) and controlled temperatures (0–25°C) .
  • Step 3: Purification via column chromatography or recrystallization, with yields ranging from 45% to 70% depending on solvent optimization .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the triazole-pyrimidine fusion and sulfonylation .
  • Mass Spectrometry (HRMS): Validates molecular weight and purity (>95%) .
  • X-ray Crystallography: Resolves conformational details of the piperazine-sulfonyl linkage .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during sulfonylation?

Side products (e.g., over-sulfonylation or ring-opening) arise from excessive electrophilic reactivity. Optimization strategies include:

  • Solvent Control: Use aprotic solvents like THF or acetonitrile to stabilize intermediates .
  • Temperature Gradients: Gradual warming from 0°C to room temperature reduces unintended side reactions .
  • Catalyst Screening: Palladium or copper catalysts improve regioselectivity in triazole-pyrimidine systems .

Q. What computational methods aid in predicting biological targets for this compound?

  • Molecular Docking: Tools like AutoDock Vina model interactions with kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential .
  • QSAR Modeling: Correlates substituent effects (e.g., trifluoromethyl position) with activity trends in similar triazolopyrimidines .
  • MD Simulations: Assess binding stability in solvent environments, particularly for the flexible piperazine moiety .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?

Discrepancies often stem from assay conditions or impurity profiles. Mitigation involves:

  • Dose-Response Repetition: Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling: LC-MS/MS identifies degradation products that may interfere with assays .
  • Target Validation: CRISPR knockouts or siRNA silencing confirm on-target effects .

Methodological Notes

  • Synthetic Challenges: Steric hindrance from the trifluoromethyl group may slow sulfonylation; microwave-assisted synthesis reduces reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.